molecular formula C5H9N5O2S B12978756 3-((5-Amino-4H-1,2,4-triazol-3-yl)amino)thietane 1,1-dioxide

3-((5-Amino-4H-1,2,4-triazol-3-yl)amino)thietane 1,1-dioxide

Cat. No.: B12978756
M. Wt: 203.23 g/mol
InChI Key: NVRBLODRYVWGLZ-UHFFFAOYSA-N
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Description

3-((5-Amino-4H-1,2,4-triazol-3-yl)amino)thietane 1,1-dioxide is a heterocyclic compound that features a unique combination of a thietane ring and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((5-Amino-4H-1,2,4-triazol-3-yl)amino)thietane 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aminoguanidine hydrochloride with succinic anhydride to form an intermediate, which then undergoes cyclization to form the desired triazole ring . The reaction conditions often include microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent choice can improve the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 3-((5-Amino-4H-1,2,4-triazol-3-yl)amino)thietane 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the triazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

3-((5-Amino-4H-1,2,4-triazol-3-yl)amino)thietane 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((5-Amino-4H-1,2,4-triazol-3-yl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets. For instance, it can inhibit enzyme activity by binding to the active site of kinases or demethylases, thereby blocking their function . The compound’s unique structure allows it to form strong hydrogen bonds and other interactions with its targets, enhancing its inhibitory effects.

Comparison with Similar Compounds

Uniqueness: 3-((5-Amino-4H-1,2,4-triazol-3-yl)amino)thietane 1,1-dioxide stands out due to its combination of a thietane ring and a triazole moiety, which imparts unique chemical and physical properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its effectiveness as an enzyme inhibitor in biological applications.

Properties

Molecular Formula

C5H9N5O2S

Molecular Weight

203.23 g/mol

IUPAC Name

3-N-(1,1-dioxothietan-3-yl)-1H-1,2,4-triazole-3,5-diamine

InChI

InChI=1S/C5H9N5O2S/c6-4-8-5(10-9-4)7-3-1-13(11,12)2-3/h3H,1-2H2,(H4,6,7,8,9,10)

InChI Key

NVRBLODRYVWGLZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1(=O)=O)NC2=NNC(=N2)N

Origin of Product

United States

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